molecular formula C13H24N4O5S B5082198 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine

4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine

Cat. No.: B5082198
M. Wt: 348.42 g/mol
InChI Key: IINXKQHEAQATBT-UHFFFAOYSA-N
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Description

4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine is a complex organic compound that features both morpholine and piperazine moieties. These structures are commonly found in various pharmaceutical and chemical applications due to their unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without more information, it’s difficult to speculate on what this might be.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with piperazine derivatives under controlled conditions. The process often involves:

    Cyclization: Formation of the morpholine ring.

    Sulfonylation: Introduction of the sulfonyl group.

    Carbonylation: Addition of the carbonyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine moiety and have similar chemical properties.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in similar applications.

Uniqueness

4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine is unique due to its combined morpholine and piperazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

morpholin-4-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O5S/c18-13(15-5-9-21-10-6-15)14-1-3-16(4-2-14)23(19,20)17-7-11-22-12-8-17/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINXKQHEAQATBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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